3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrrolidine ring, a benzonitrile group, and a methylpyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the benzonitrile group, and the attachment of the methylpyridazinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, benzonitrile derivatives, and methylpyridazinyl-containing molecules. Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Benzonitrile derivatives with different substituents
- Methylpyridazinyl derivatives with varying functional groups
Uniqueness
3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activity The presence of the pyrrolidine ring contributes to its three-dimensional structure and stereochemistry, enhancing its ability to interact with biological targets
Biological Activity
3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a pyrrolidine ring, a pyridazine moiety, and a benzonitrile group, which contribute to its diverse biological interactions.
Antitumor Activity
Research indicates that derivatives of the pyridazine class, including this compound, exhibit significant antitumor properties. These compounds have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : The compound's structure allows it to inhibit key kinases involved in cancer progression, including BRAF and EGFR .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells, particularly in breast cancer lines such as MCF-7 and MDA-MB-231 .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. In vitro studies suggest that it can reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Substituent | Effect on Activity |
---|---|
Methyl Group on Pyridazine | Enhances binding affinity to target proteins |
Benzonitrile Moiety | Increases lipophilicity and cellular uptake |
Pyrrolidine Ring | Essential for interaction with biological targets |
These modifications can lead to improved potency and selectivity for specific biological targets.
Case Study 1: Antitumor Efficacy
In a study focused on breast cancer, various derivatives were synthesized and tested. The results indicated that compounds with halogen substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The combination therapy using these derivatives with doxorubicin showed a synergistic effect, significantly improving treatment outcomes in resistant cancer cell lines .
Case Study 2: Anti-inflammatory Action
Another study investigated the anti-inflammatory effects of related compounds in models of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers when treated with the compound, suggesting its potential as an anti-inflammatory therapeutic agent .
Properties
IUPAC Name |
3-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-5-6-16(20-19-12)23-15-7-8-21(11-15)17(22)14-4-2-3-13(9-14)10-18/h2-6,9,15H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUIULISUDQNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.